N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-methylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-21(19,20)17-7-9(8-17)13(18)14-6-12-15-10-4-2-3-5-11(10)16-12/h2-5,9H,6-8H2,1H3,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCBNXPTVHHSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Linking the Benzimidazole and Azetidine Rings: This step involves the formation of a carboxamide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The benzimidazole moiety can be oxidized using strong oxidizing agents.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with various functional groups replacing the methylsulfonyl group.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally or functionally related compounds is essential to contextualize its properties. Below is a summary of key comparisons based on available evidence:
Table 1: Structural and Functional Comparisons
Key Observations:
Structural Divergence: Unlike the azetidine-based compound, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a benzamide core with a tertiary alcohol group.
Functional Group Impact : The methanesulfonyl group in the azetidine derivative may enhance pharmacokinetic properties compared to the hydroxyl group in the benzamide analog, which prioritizes catalytic coordination.
Synthetic Pathways : Both compounds are synthesized via coupling reactions (e.g., acyl chloride with amines), but the azetidine derivative’s synthesis likely requires additional steps to introduce the sulfonyl group and strained four-membered ring.
Research Findings and Limitations
- Gaps in Evidence: No direct biological or catalytic data for this compound are available in the provided sources. Comparisons are inferred from structural analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has demonstrated utility in C–H activation chemistry .
- Hypothesized Applications : The benzodiazolyl group in the target compound may mimic directing groups in catalysis, but experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
